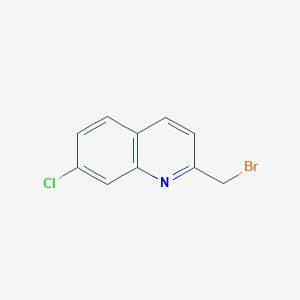

2-(Bromomethyl)-7-chloroquinoline

概要

説明

2-(Bromomethyl)-7-chloroquinoline is a compound that falls within the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of applications, particularly in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions. A related compound, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, was synthesized through a multi-step process involving the reaction of p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by several other steps to yield the final product in a 23.1% overall yield (Cao Sheng-li, 2004). Such processes are indicative of the complexity involved in synthesizing bromomethyl-quinoline derivatives.

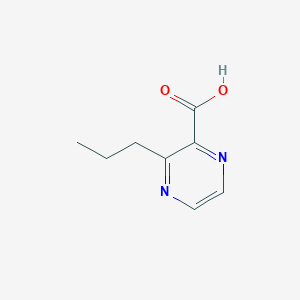

Molecular Structure Analysis

Quinoline derivatives are characterized by a benzene ring fused to a pyridine ring. In the case of 2-(Bromomethyl)-7-chloroquinoline, additional functional groups, namely a bromomethyl at the 2nd position and a chloro group at the 7th position, are present. These substitutions can significantly influence the compound's electronic and steric properties. For instance, 7-bromo-5-chloro-8-hydroxyquinoline's molecular structure was investigated using Fourier transform infrared (FTIR) and Raman spectroscopy (V. Arjunan et al., 2009).

Chemical Reactions and Properties

Quinolines can undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the ring. For instance, reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles have been explored, showcasing the reactivity of bromomethyl groups on the quinoline framework (J. P. Brown, 1968).

科学的研究の応用

-

Bromomethylation of Thiols

- Scientific Field : Organic Chemistry

- Application Summary : Bromomethylation of thiols is a process that enables the creation of bromomethyl sulfides, which are useful building blocks in various chemical reactions .

- Methods and Procedures : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH. This method minimizes the generation of highly toxic byproducts .

- Results and Outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .

-

Synthesis and Characterisation of Bromopyrenes

- Scientific Field : Synthetic Chemistry, Materials Science

- Application Summary : Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies. They serve as vital intermediates in synthetic routes .

- Methods and Procedures : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

- Results and Outcomes : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

-

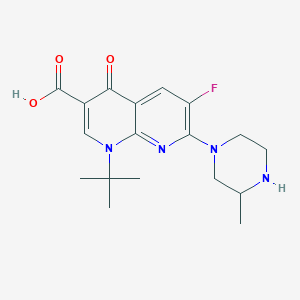

Potential Applications in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-(Bromomethyl)-2-butylhexanal, a similar compound to 2-(Bromomethyl)-7-chloroquinoline, has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases.

- Methods and Procedures : Specific methods and procedures were not detailed in the source.

- Results and Outcomes : Specific results and outcomes were not detailed in the source.

-

Bromomethylation of Thiols

- Scientific Field : Organic Chemistry

- Application Summary : Bromomethylation of thiols is a process that enables the creation of bromomethyl sulfides, which are useful building blocks in various chemical reactions .

- Methods and Procedures : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH. This method minimizes the generation of highly toxic byproducts .

- Results and Outcomes : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .

-

Bromothymol Blue

- Scientific Field : Analytical Chemistry

- Application Summary : Bromothymol blue, also known as bromothymol sulfone phthalein and BTB, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods and Procedures : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results and Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

-

Continuous Photochemical Benzylic Bromination

- Scientific Field : Green Chemistry

- Application Summary : This process involves the continuous photochemical benzylic bromination using in situ generated Br2. It’s a method for process intensification towards optimal PMI and throughput .

- Methods and Procedures : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- Results and Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

-

Electrochemical Bromofunctionalization of Alkenes

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .

- Methods and Procedures : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

- Results and Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(bromomethyl)-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPLBNTJYROCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437272 | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-7-chloroquinoline | |

CAS RN |

115104-25-1 | |

| Record name | 2-(Bromomethyl)-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

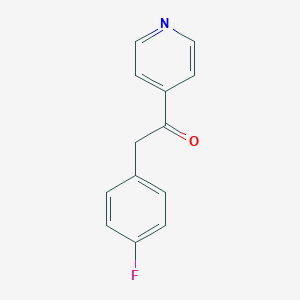

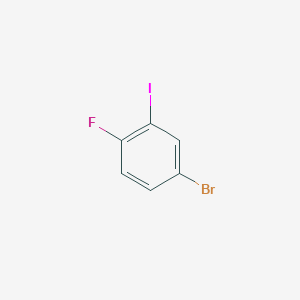

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

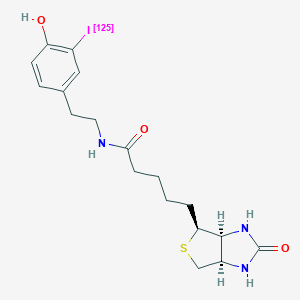

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)